molecular formula C16H18N8O2 B6097862 [1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YL](4-METHYLPIPERAZINO)METHANONE

[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YL](4-METHYLPIPERAZINO)METHANONE

Cat. No.: B6097862
M. Wt: 354.37 g/mol
InChI Key: YWXKXGJHLINBSY-UHFFFAOYSA-N
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Description

The compound 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YLMETHANONE is a complex heterocyclic molecule It features a unique combination of oxadiazole, triazole, and piperazine rings, making it an interesting subject for research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YLMETHANONE typically involves multiple steps, starting from readily available precursors One common route involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with nitriles under acidic conditions The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically use alkyl halides or sulfonates as electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction of nitro groups yields amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YLMETHANONE is explored for its potential therapeutic applications. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YLMETHANONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YLMETHANONE
  • 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YLMETHANONE

Uniqueness

The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOL-4-YLMETHANONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O2/c1-22-7-9-23(10-8-22)16(25)12-13(11-5-3-2-4-6-11)24(21-18-12)15-14(17)19-26-20-15/h2-6H,7-10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXKXGJHLINBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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